Cas no 1538211-48-1 (2-Butanol, 1,1-difluoro-3-methyl-)

2-Butanol, 1,1-difluoro-3-methyl- 化学的及び物理的性質
名前と識別子
-
- 2-Butanol, 1,1-difluoro-3-methyl-
- 1,1-difluoro-3-methylbutan-2-ol
- EN300-1230376
- 1538211-48-1
- G66192
- AKOS019177600
- SCHEMBL17473229
- 1.1-difluoro-3-methylbutan-2-ol
- LLRQYQBSCRTYGR-UHFFFAOYSA-N
-
- インチ: 1S/C5H10F2O/c1-3(2)4(8)5(6)7/h3-5,8H,1-2H3
- InChIKey: LLRQYQBSCRTYGR-UHFFFAOYSA-N
- ほほえんだ: C(F)(F)C(O)C(C)C
計算された属性
- せいみつぶんしりょう: 124.06997126g/mol
- どういたいしつりょう: 124.06997126g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 8
- 回転可能化学結合数: 2
- 複雑さ: 63.4
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 20.2Ų
2-Butanol, 1,1-difluoro-3-methyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1230376-2500mg |
1,1-difluoro-3-methylbutan-2-ol |
1538211-48-1 | 95.0% | 2500mg |
$1370.0 | 2023-10-02 | |
1PlusChem | 1P027RQN-250mg |
1,1-difluoro-3-methylbutan-2-ol |
1538211-48-1 | 98% | 250mg |
$463.00 | 2024-06-20 | |
Aaron | AR027RYZ-5g |
1,1-difluoro-3-methylbutan-2-ol |
1538211-48-1 | 95% | 5g |
$2814.00 | 2023-12-15 | |
Enamine | EN300-1230376-100mg |
1,1-difluoro-3-methylbutan-2-ol |
1538211-48-1 | 95.0% | 100mg |
$241.0 | 2023-10-02 | |
Aaron | AR027RYZ-10g |
1,1-difluoro-3-methylbutan-2-ol |
1538211-48-1 | 95% | 10g |
$4160.00 | 2023-12-15 | |
Aaron | AR027RYZ-500mg |
1,1-difluoro-3-methylbutan-2-ol |
1538211-48-1 | 95% | 500mg |
$776.00 | 2023-12-15 | |
Aaron | AR027RYZ-1g |
1,1-difluoro-3-methylbutan-2-ol |
1538211-48-1 | 98% | 1g |
$1163.00 | 2025-02-15 | |
Enamine | EN300-1230376-1.0g |
1,1-difluoro-3-methylbutan-2-ol |
1538211-48-1 | 95% | 1g |
$0.0 | 2023-06-08 | |
Aaron | AR027RYZ-250mg |
1,1-difluoro-3-methylbutan-2-ol |
1538211-48-1 | 98% | 250mg |
$431.00 | 2025-02-15 | |
Aaron | AR027RYZ-2.5g |
1,1-difluoro-3-methylbutan-2-ol |
1538211-48-1 | 95% | 2.5g |
$1909.00 | 2023-12-15 |
2-Butanol, 1,1-difluoro-3-methyl- 関連文献
-
J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
-
Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
-
Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
2-Butanol, 1,1-difluoro-3-methyl-に関する追加情報
Recent Advances in Chemical Biology and Pharmaceutical Research: Focus on 1538211-48-1 and 2-Butanol, 1,1-difluoro-3-methyl-
In the rapidly evolving field of chemical biology and pharmaceutical research, the exploration of novel compounds and their potential applications remains a cornerstone of scientific advancement. Among these, the compound with the CAS number 1538211-48-1 and the fluorinated alcohol 2-Butanol, 1,1-difluoro-3-methyl- have garnered significant attention due to their unique chemical properties and potential therapeutic applications. This research briefing aims to provide a comprehensive overview of the latest findings related to these compounds, highlighting their synthesis, biological activity, and potential industrial and medical uses.
The compound 1538211-48-1, a relatively new entrant in the chemical biology landscape, has been the subject of several recent studies. Preliminary research indicates that this compound exhibits promising activity as a modulator of specific enzymatic pathways, which could be leveraged in the development of targeted therapies for metabolic disorders. Its structural uniqueness, characterized by a complex heterocyclic framework, suggests potential for high selectivity and minimal off-target effects, a critical consideration in drug development.
Parallel to this, 2-Butanol, 1,1-difluoro-3-methyl-, a fluorinated derivative of butanol, has been investigated for its utility in both pharmaceutical synthesis and material science. The introduction of fluorine atoms into the butanol structure significantly alters its physicochemical properties, enhancing its stability and reactivity. Recent studies have demonstrated its efficacy as a solvent and intermediate in the synthesis of fluorinated pharmaceuticals, where its ability to participate in nucleophilic substitution reactions is particularly valuable.
One of the most notable applications of 2-Butanol, 1,1-difluoro-3-methyl- is in the synthesis of fluorinated analogs of biologically active molecules. Fluorination is a common strategy in medicinal chemistry to improve the metabolic stability and bioavailability of drug candidates. Researchers have successfully utilized this compound to introduce fluorine atoms into various scaffolds, resulting in enhanced pharmacological profiles. For instance, a recent study published in the Journal of Medicinal Chemistry highlighted its role in the synthesis of a new class of antiviral agents, where the fluorinated analogs exhibited superior potency compared to their non-fluorinated counterparts.
In addition to its pharmaceutical applications, 2-Butanol, 1,1-difluoro-3-methyl- has shown promise in the field of agrochemicals. Its unique properties make it an ideal candidate for the development of novel pesticides and herbicides with improved environmental profiles. The fluorine atoms contribute to increased resistance to degradation, thereby reducing the frequency of application and minimizing environmental impact. This dual utility in both human health and agriculture underscores the versatility of this compound.
Turning back to 1538211-48-1, recent investigations have focused on its potential as a lead compound in oncology. In vitro studies have revealed its ability to inhibit key signaling pathways involved in tumor proliferation and survival. Specifically, it has been shown to disrupt the PI3K/AKT/mTOR pathway, a critical regulator of cell growth and survival in many cancers. These findings, published in a recent issue of Cancer Research, suggest that 1538211-48-1 could serve as a foundation for the development of next-generation anticancer therapies, particularly for tumors resistant to current treatments.
Despite these promising developments, challenges remain in the practical application of both compounds. For 1538211-48-1, issues such as solubility and bioavailability need to be addressed to translate its in vitro activity into effective in vivo treatments. Similarly, the large-scale synthesis of 2-Butanol, 1,1-difluoro-3-methyl- presents technical and economic hurdles that must be overcome to facilitate its widespread adoption in industrial and pharmaceutical settings.
In conclusion, the compounds 1538211-48-1 and 2-Butanol, 1,1-difluoro-3-methyl- represent exciting avenues of research in chemical biology and pharmaceutical science. Their unique properties and diverse applications highlight the importance of continued exploration and innovation in this field. Future studies should focus on optimizing their synthesis, improving their pharmacological profiles, and exploring new therapeutic and industrial applications. As research progresses, these compounds may well become integral components of next-generation therapeutics and materials, contributing to advancements in health and technology.
1538211-48-1 (2-Butanol, 1,1-difluoro-3-methyl-) 関連製品
- 1212106-97-2(((3aR,7aR)-octahydro-1H-isoindol-3a-yl)methanol HCl)
- 1261932-61-9(4-(2-fluoro-3-methoxyphenyl)benzoic acid)
- 1807059-25-1(1-(2-Bromo-4-(difluoromethoxy)phenyl)-3-chloropropan-2-one)
- 1598652-14-2(6-Fluoro-3-iodo-8-methoxyquinolin-4-ol)
- 1805888-03-2(Ethyl 2-hydrazinyl-5-(methylthio)benzoate)
- 1479392-93-2(3-(aminomethyl)-3-(2-bromophenyl)cyclobutan-1-ol)
- 2098110-76-8(1,2-diazaspiro2.4hept-1-ene-5-carboxylic acid)
- 3283-07-6(N,N,N',N'-Tetrakis(4-aminophenyl)-1,4-benzenediamine)
- 871114-98-6(tert-butyl N-(non-8-en-1-yl)carbamate)
- 1706163-73-6(8-(cyclohex-3-ene-1-carbonyl)-3-methanesulfonyl-8-azabicyclo3.2.1octane)




